molecular formula C14H9N3O3 B5774180 2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5774180
M. Wt: 267.24 g/mol
InChI Key: CMCFKXITKZPDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a benzodioxole ring. This compound has been synthesized and studied for its potential use in various fields of research.

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it is believed that this compound may interact with metal ions and form complexes that exhibit fluorescence. In addition, it may also generate reactive oxygen species (ROS) when exposed to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine are still being studied. However, it has been shown to exhibit fluorescence when bound to metal ions such as copper and zinc. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential use as a fluorescent probe for detecting metal ions. This compound is also relatively easy to synthesize, which makes it accessible for use in various research fields. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its potential applications in scientific research.

Future Directions

There are several future directions for research involving 2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action and its potential applications as a fluorescent probe for detecting metal ions. Additionally, further research could be conducted to explore the potential use of this compound in other fields of scientific research.

Synthesis Methods

The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine involves several steps. One of the common methods involves the reaction of 2-chloronicotinic acid with hydrazine hydrate to form 2-hydrazinonicotinic acid. The resulting compound is then reacted with 2-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to yield the final product.

Scientific Research Applications

2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-2-6-15-10(3-1)13-16-14(20-17-13)9-4-5-11-12(7-9)19-8-18-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFKXITKZPDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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